5-(((3,5-Dichlorophenyl)thio)methyl)-1H-pyrazol-3(2H)-one
CAS No.: 1227692-56-9
Cat. No.: VC0046326
Molecular Formula: C10H8Cl2N2OS
Molecular Weight: 275.147
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227692-56-9 |
|---|---|
| Molecular Formula | C10H8Cl2N2OS |
| Molecular Weight | 275.147 |
| IUPAC Name | 5-[(3,5-dichlorophenyl)sulfanylmethyl]-1,2-dihydropyrazol-3-one |
| Standard InChI | InChI=1S/C10H8Cl2N2OS/c11-6-1-7(12)3-9(2-6)16-5-8-4-10(15)14-13-8/h1-4H,5H2,(H2,13,14,15) |
| Standard InChI Key | XEMDSKBGRCVJRI-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1Cl)Cl)SCC2=CC(=O)NN2 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a pyrazol-3(2H)-one core (a cyclic diketone with two adjacent nitrogen atoms) substituted at the 5-position with a ((3,5-dichlorophenyl)thio)methyl group. This arrangement combines electron-withdrawing chlorine atoms on the aromatic ring with a sulfur-containing side chain, influencing reactivity and potential bioactivity.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1227692-56-9 | |
| Molecular Formula | C₁₀H₈Cl₂N₂OS | |
| Molecular Weight | 275.147 g/mol | |
| Key Functional Groups | Pyrazolone, thioether, Cl₂ |
The dichlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the pyrazolone core may participate in hydrogen bonding or redox reactions .
Spectral Data (Hypothetical Profile)
While specific spectroscopic data for this compound are unavailable in public literature, analogous pyrazolones exhibit characteristic NMR and IR signatures:
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 5-(((3,5-dichlorophenyl)thio)methyl)-1H-pyrazol-3(2H)-one likely involves multi-step organic transformations, though exact methods remain proprietary. Based on pyrazolone chemistry, plausible routes include:
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Nucleophilic Substitution: Reaction of a pyrazolone precursor with 3,5-dichlorobenzenethiol derivatives.
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Oxidative Thiolation: Introducing the thioether group via oxidation of sulfide precursors, as seen in related pyrazole syntheses .
Challenges in Scalability
Synthetic hurdles include:
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Steric Hindrance: Bulky 3,5-dichlorophenyl groups may slow reaction kinetics.
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Oxidation Sensitivity: Thioether groups are prone to oxidation, requiring inert atmospheres .
| Pathway | Proposed Role | Support |
|---|---|---|
| Antioxidant Activity | Neutralizes ROS in neuronal cells | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Metal Chelation | Binds redox-active metals (e.g., Fe³⁺) |
Comparative Analysis with Analogues
Pyrazole derivatives exhibit diverse bioactivities, offering insights into structure-activity relationships (SAR):
| Parameter | Guideline | Source |
|---|---|---|
| Toxicity | Unknown; assume irritant properties | |
| Storage | Cool, dry, inert atmosphere | |
| Disposal | Incinerate with hazardous waste protocols |
Research Gaps and Future Directions
Unanswered Questions
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Pharmacokinetics: Oral bioavailability, metabolic stability.
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Efficacy in Models: Preclinical testing in ALS transgenic mice.
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Toxicity: Long-term safety profiles.
Promising Avenues
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Derivative Optimization: Modifying the dichlorophenyl group for improved solubility.
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Combinatorial Therapies: Pairing with existing ALS drugs (e.g., riluzole).
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